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7-Chloro-5-methylfuro[2,3-c]pyridine

Catalog No.
S14034036
CAS No.
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-methylfuro[2,3-c]pyridine

Product Name

7-Chloro-5-methylfuro[2,3-c]pyridine

IUPAC Name

7-chloro-5-methylfuro[2,3-c]pyridine

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3

InChI Key

WSWMTCGICUODEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)OC=C2

7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system. Its molecular formula is C8H6ClNC_8H_6ClN, and it has a molecular weight of approximately 167.6 g/mol. The compound features a chlorine atom at the seventh position and a methyl group at the fifth position of the furo[2,3-c]pyridine structure, contributing to its unique chemical properties and potential biological activities.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, altering its functional groups and yielding various products.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are useful for forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions.

Research into the biological activity of 7-chloro-5-methylfuro[2,3-c]pyridine has revealed its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains by inhibiting enzymes crucial for bacterial cell wall synthesis. Additionally, studies suggest that this compound may have antiviral properties, making it a candidate for further pharmacological exploration.

The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves several steps:

  • Formation of the Furo[2,3-c]pyridine Ring: This may be achieved through cyclization of appropriate precursors under specific conditions.
  • Introduction of Substituents: The chloro and methyl groups are introduced through various synthetic routes, including reactions with substituted furopropenoic acids or other suitable intermediates.
  • Purification: The final product is often purified through crystallization or chromatography to ensure high yield and purity .

Common Synthetic Route

A notable synthetic route involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired structure. This method emphasizes the importance of optimizing reaction conditions for industrial applications.

7-Chloro-5-methylfuro[2,3-c]pyridine has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in drug discovery, particularly in developing pharmaceuticals targeting microbial infections.
  • Materials Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a ligand in coordination chemistry.
  • Agrochemicals: Its derivatives are investigated for potential use in agricultural applications due to their biological activity against pests and pathogens.

The mechanism of action for 7-chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor of certain enzymes or receptors, modulating their activity based on its structural characteristics. The presence of chlorine and methyl substituents influences its binding affinity and selectivity towards these targets, which is crucial for understanding its biological effects.

Several compounds share structural similarities with 7-chloro-5-methylfuro[2,3-c]pyridine:

  • 2-Chloropyridine: A chlorinated pyridine derivative with similar reactivity but differing substitution patterns.
  • 3-Chloropyridine: Another chlorinated pyridine that offers different chemical properties due to its substitution.
  • 4-Chloropyridine: Similar in structure but distinct in reactivity compared to 7-chloro-5-methylfuro[2,3-c]pyridine.
  • 5-Methylfuro[2,3-c]pyridine: Lacks the chloro substituent, leading to different chemical properties and reactivity.
  • 7-Chloro-5-methylfuro[3,2-c]pyridine: An isomer with the same substituents but different ring fusion affecting its chemical behavior.

Uniqueness

The uniqueness of 7-chloro-5-methylfuro[2,3-c]pyridine lies in its specific fused ring structure and substitution pattern. These characteristics impart distinct electronic and steric properties that differentiate it from other similar compounds. Such uniqueness makes it valuable for various applications requiring precise molecular interactions and reactivity profiles.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

167.0137915 g/mol

Monoisotopic Mass

167.0137915 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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